molecular formula C13H16ClN3S B11101155 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B11101155
M. Wt: 281.80 g/mol
InChI Key: QGBTWNUTZLSHKQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazole derivatives. . The presence of the 4-chlorophenyl group and the spiro structure imparts unique chemical and biological properties to this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, m-chloroperbenzoic acid

    Reduction: NaBH₄

    Substitution: Various nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C13H16ClN3S

Molecular Weight

281.80 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C13H16ClN3S/c14-10-4-6-11(7-5-10)17-12(18)15-13(16-17)8-2-1-3-9-13/h4-7,16H,1-3,8-9H2,(H,15,18)

InChI Key

QGBTWNUTZLSHKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC(=S)N(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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